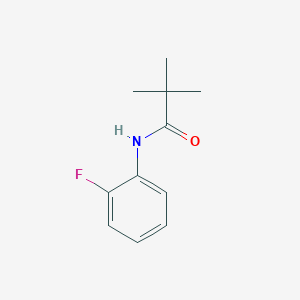

丙酰胺,N-(2-氟苯基)-2,2-二甲基-

描述

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” is not provided in the sources .Chemical Reactions Analysis

The chemical reactions involving “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” are not specified in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, etc. The specific physical and chemical properties of “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” are not provided in the sources .科学研究应用

阿尔茨海默病的淀粉样蛋白成像

淀粉样蛋白成像配体(可能与“丙酰胺,N-(2-氟苯基)-2,2-二甲基-”具有结构相似性)对于测量阿尔茨海默病患者大脑中的淀粉样蛋白至关重要。用于 PET 成像的放射性配体的开发代表了阿尔茨海默病早期检测和理解方面的一项重大进步,提供了对脑中淀粉样蛋白沉积的病理生理机制和进展的见解。该技术对于评估新的抗淀粉样蛋白疗法至关重要 (Nordberg,2007)。

分子成像中有机荧光团的毒性

荧光团(包括与“丙酰胺,N-(2-氟苯基)-2,2-二甲基-”相关的荧光团)在光学成像中用于体内癌症诊断,突出了其潜在毒性和诊断价值之间的平衡。荧光团偶联物的安全性对于它们在患者中的应用至关重要,其毒性在很大程度上取决于分子成像探针中使用的剂量。这强调了评估此类化合物的荧光特性和安全性特征以识别最有效的临床用探针的重要性 (Alford 等人,2009)。

化合物的抗菌活性

对“丙酰胺,N-(2-氟苯基)-2,2-二甲基-”等化合物的研究也扩展到了它们的抗菌特性。例如,丁香酚是一种苯丙烯,对真菌、革兰氏阴性菌和革兰氏阳性菌具有广谱抗菌活性。这表明可以将类似的化合物开发成新的抗菌剂,特别是用于治疗对当前疗法产生耐药性的感染 (Marchese 等人,2017)。

生物化学中的辐射衰变工程

辐射衰变工程 (RDE) 的概念涉及通过改变荧光团的辐射衰变速率来修改它们的辐射,这可能与“丙酰胺,N-(2-氟苯基)-2,2-二甲基-”等化合物有关。RDE 在增强分子荧光以用于生物化学和分子生物学研究中具有应用,有可能提高基于荧光的诊断和研究工具的灵敏性和特异性 (Lakowicz,2001)。

作用机制

Target of Action

N-(2-fluorophenyl)-2,2-dimethylpropanamide is a synthetic opioid, similar to fentanyl . The primary targets of this compound are the opioid receptors, specifically the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addiction .

Mode of Action

This compound acts as an agonist at the opioid receptors, binding to these receptors and activating them . This activation results in a decrease in the perception of pain and can also produce feelings of euphoria .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl, it can be inferred that it has similar adme (absorption, distribution, metabolism, and excretion) properties . Fentanyl and its analogs are typically well-absorbed and widely distributed throughout the body. They are metabolized primarily in the liver and excreted in urine .

Result of Action

The activation of opioid receptors by N-(2-fluorophenyl)-2,2-dimethylpropanamide results in a decrease in the perception of pain, producing analgesic effects . It can also lead to adverse effects such as respiratory depression, sedation, and dependence . In severe cases, it can lead to coma and death .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-fluorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOBCLYQSWHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

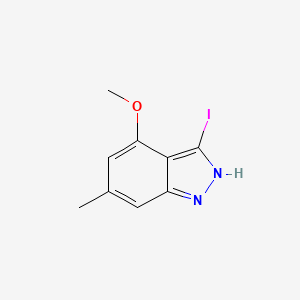

CC(C)(C)C(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336372 | |

| Record name | Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |

CAS RN |

88288-07-7 | |

| Record name | Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614413.png)

![5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B1614436.png)